molecular formula C13H12ClNO2 B2478073 3-(4-aminophenoxy)benzaldehyde hydrochloride CAS No. 2418703-90-7

3-(4-aminophenoxy)benzaldehyde hydrochloride

Cat. No.: B2478073
CAS No.: 2418703-90-7
M. Wt: 249.69
InChI Key: OYUGEVKKEQJPMR-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)benzaldehyde hydrochloride is a chemical compound with the molecular formula C13H12ClNO2. It is commonly used in pharmaceutical testing and research due to its unique chemical properties .

Scientific Research Applications

3-(4-Aminophenoxy)benzaldehyde hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is a combustible liquid. It is harmful if swallowed and causes digestive and respiratory tract irritation. It may cause central nervous system depression and kidney damage .

Preparation Methods

The synthesis of 3-(4-aminophenoxy)benzaldehyde hydrochloride typically involves the reaction of 4-aminophenol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

3-(4-Aminophenoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Mechanism of Action

The mechanism of action of 3-(4-aminophenoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

3-(4-Aminophenoxy)benzaldehyde hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-aminophenoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2.ClH/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15;/h1-9H,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUGEVKKEQJPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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